molecular formula C22H23F3N6O B11504754 N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

N-benzyl-6-(piperidin-1-yl)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11504754
M. Wt: 444.5 g/mol
InChI Key: ROQOZNZXMHPIGP-UHFFFAOYSA-N
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Description

N2-BENZYL-6-(PIPERIDIN-1-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core substituted with benzyl, piperidinyl, and trifluoromethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-BENZYL-6-(PIPERIDIN-1-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic synthesisCommon reagents used in these reactions include benzyl chloride, piperidine, and 4-(trifluoromethoxy)aniline, under conditions such as reflux in organic solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity could be employed.

Chemical Reactions Analysis

Types of Reactions

N2-BENZYL-6-(PIPERIDIN-1-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperidinyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide, piperidine in ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine N-oxides, while reduction could produce the corresponding amines.

Scientific Research Applications

N2-BENZYL-6-(PIPERIDIN-1-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-BENZYL-6-(PIPERIDIN-1-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it could inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    N2-Benzyl-6-(piperidin-1-yl)-N4-phenyl-1,3,5-triazine-2,4-diamine: Similar structure but lacks the trifluoromethoxy group.

    N2-Benzyl-6-(morpholin-4-yl)-N4-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine: Similar structure but contains a morpholine ring instead of piperidine.

Uniqueness

The presence of the trifluoromethoxy group in N2-BENZYL-6-(PIPERIDIN-1-YL)-N4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a drug candidate .

Properties

Molecular Formula

C22H23F3N6O

Molecular Weight

444.5 g/mol

IUPAC Name

4-N-benzyl-6-piperidin-1-yl-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C22H23F3N6O/c23-22(24,25)32-18-11-9-17(10-12-18)27-20-28-19(26-15-16-7-3-1-4-8-16)29-21(30-20)31-13-5-2-6-14-31/h1,3-4,7-12H,2,5-6,13-15H2,(H2,26,27,28,29,30)

InChI Key

ROQOZNZXMHPIGP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F)NCC4=CC=CC=C4

Origin of Product

United States

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